乙酰氯,(苯甲酰氨基)-

描述

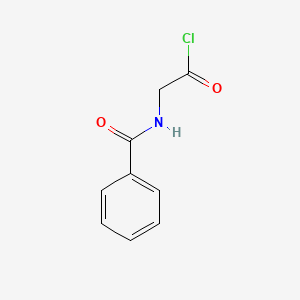

Acetyl chloride, (benzoylamino)- is an organic compound with the molecular formula C₉H₈ClNO₂ . It belongs to the class of acyl chlorides , which are derivatives of carboxylic acids. Acyl chlorides are characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. Acetyl chloride specifically derives from acetic acid (CH₃COOH) by replacing the hydroxyl group (OH) with a chlorine atom (Cl) .

Synthesis Analysis

The resulting acetyl chloride is a colorless, corrosive, and volatile liquid. It is commonly abbreviated as AcCl .

Molecular Structure Analysis

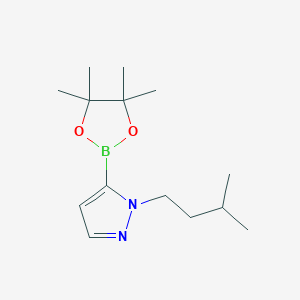

The molecular structure of acetyl chloride consists of an acetyl group (CH₃CO-) attached to a chlorine atom (Cl). The acetyl group contains a carbonyl (C=O) and a methyl (CH₃) group. The overall structure is linear . Here’s a visual representation of the molecule:

Chemical Reactions Analysis

- Schotten–Baumann Reaction : This method allows the synthesis of amides from amines and acid chlorides. For instance, benzylamine reacts with acetyl chloride under Schotten-Baumann conditions to form N-benzylacetamide . The reaction proceeds as follows:

- Fischer Peptide Synthesis : In this process, an α-chloro acid chloride is condensed with the ester of an amino acid. The ester undergoes hydrolysis, and the acid is converted to the acid chloride. This enables the extension of the peptide chain by another unit, ultimately completing the peptide synthesis .

科学研究应用

医药:抗氧化剂和抗菌剂

2-苯甲酰氨基乙酰氯衍生物已被合成和表征,具有作为抗氧化剂和抗菌剂的潜力。这些化合物在体外研究中显示出对总抗氧化能力、自由基清除和金属螯合活性有希望的结果。一些衍生物表现出比标准化合物更有效的抗氧化性能。 此外,它们还表现出对革兰氏阳性和革兰氏阴性细菌的抗菌活性,这对于开发新的抗菌药物至关重要 .

化学合成:苯甲酰胺类化合物的中间体

在有机合成领域,2-苯甲酰氨基乙酰氯是合成新型苯甲酰胺类化合物的重要中间体。这些化合物由于在医学、工业和生物应用中的广泛用途而具有重要意义。 苯甲酰胺的多功能性使其在合成各种酰胺衍生物方面具有价值,这些衍生物是众多潜在药物产业不可或缺的 .

生物学研究:金属螯合活性

苯甲酰胺衍生物的一个有趣应用是它们的有效金属螯合活性。这种性质在金属离子起关键作用的生物学研究中特别有用。 形成与金属稳定螯合的能力可以导致开发新的诊断剂、治疗药物和研究工具,用于理解与金属相关的生物过程 .

药物发现:抗炎和镇痛特性

苯甲酰胺衍生物,包括从 2-苯甲酰氨基乙酰氯合成的那些,已被探索其抗炎和镇痛特性。 这些化合物正在被研究,以期用于治疗涉及炎症和疼痛的疾病,从而有助于发现新的药物 .

工业应用:塑料和橡胶行业

从 2-苯甲酰氨基乙酰氯合成的酰胺衍生物在塑料和橡胶行业中得到应用。 它们可用作添加剂以改善材料的性能,例如增强柔韧性、耐用性和对化学品和温度变化的抵抗力 .

农业:生长抑制活性

在农业中,苯甲酰胺衍生物对不同细菌的生长抑制活性可以用来开发新的杀菌剂或生长调节剂。 这种应用对于保护农作物免受细菌病害和提高农业总体生产力至关重要 .

环境科学:解毒剂

苯甲酰胺衍生物的金属螯合活性也使它们成为环境科学中潜在的解毒剂。 它们可用于从水和土壤中去除重金属和其他有毒物质,从而有助于环境修复工作 .

材料科学:电致磷光发射体

最后,在材料科学领域,苯甲酰胺衍生物正在被研究作为用于有机发光二极管 (OLED) 的电致磷光发射体。 它们在电激发下发射光的特性可以导致显示技术和节能照明解决方案的进步 .

作用机制

Target of Action

Acetyl chloride, (benzoylamino)-, also known as 2-benzamidoacetyl Chloride, is a type of acyl chloride . Acyl chlorides are highly reactive compounds that are often used in organic synthesis . The primary targets of Acetyl chloride, (benzoylamino)- are typically nucleophilic substances, such as alcohols, amines, and water . These substances react with Acetyl chloride, (benzoylamino)- to form esters, amides, and acids respectively .

Mode of Action

The interaction of Acetyl chloride, (benzoylamino)- with its targets involves a nucleophilic addition-elimination reaction . In this reaction, the nucleophile (for example, an alcohol or amine) attacks the electrophilic carbon atom of the acyl chloride, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, eliminating a chloride ion and forming a new bond between the carbon atom and the nucleophile . The result is the formation of an ester or amide .

Biochemical Pathways

For example, they are involved in the acetylation of amines and alcohols, a process that is crucial in the synthesis of a wide range of organic compounds . The downstream effects of these reactions can vary widely depending on the specific compounds involved.

Pharmacokinetics

The pharmacokinetics of Acetyl chloride, (benzoylamino)-, like other acyl chlorides, is characterized by its high reactivity. It is likely to react quickly upon administration, limiting its bioavailability

Result of Action

The result of the action of Acetyl chloride, (benzoylamino)- is the formation of esters or amides when it reacts with alcohols or amines, respectively . These reactions are often used in organic synthesis to create a wide range of compounds . The specific molecular and cellular effects of these reactions can vary widely depending on the specific compounds involved.

Action Environment

The action of Acetyl chloride, (benzoylamino)- is highly dependent on the environmental conditions. It is extremely reactive and can react violently with water, producing hydrogen chloride . Therefore, it must be handled and stored under controlled conditions to prevent unwanted reactions. Its reactivity also means that it is likely to react quickly upon administration, potentially limiting its stability and efficacy .

属性

IUPAC Name |

2-benzamidoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKOJLKNJUNBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463336 | |

| Record name | Acetyl chloride, (benzoylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53587-10-3 | |

| Record name | Acetyl chloride, (benzoylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)